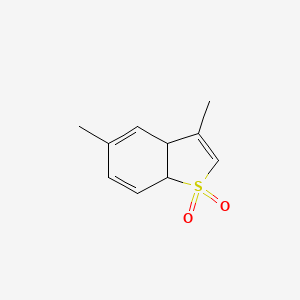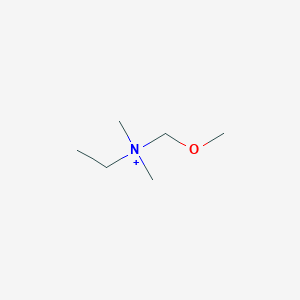
N-(Methoxymethyl)-N,N-dimethylethanaminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Methoxymethyl)-N,N-dimethylethanaminium is a quaternary ammonium compound with a unique structure that includes a methoxymethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methoxymethyl)-N,N-dimethylethanaminium typically involves the reaction of N,N-dimethylethanolamine with formaldehyde and methanol. The reaction is carried out under acidic conditions to facilitate the formation of the methoxymethyl group. The general reaction scheme is as follows:
Reaction of N,N-dimethylethanolamine with formaldehyde: This step involves the formation of an intermediate, which is then reacted with methanol.
Formation of this compound: The intermediate undergoes further reaction under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Methoxymethyl)-N,N-dimethylethanaminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
Scientific Research Applications
N-(Methoxymethyl)-N,N-dimethylethanaminium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(Methoxymethyl)-N,N-dimethylethanaminium involves its interaction with molecular targets such as enzymes and receptors. The methoxymethyl group plays a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylethanolamine: A precursor in the synthesis of N-(Methoxymethyl)-N,N-dimethylethanaminium.
N-Methoxymethyl-N-methylacetamide: Another compound with a methoxymethyl group, used in different applications.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
97291-97-9 |
|---|---|
Molecular Formula |
C6H16NO+ |
Molecular Weight |
118.20 g/mol |
IUPAC Name |
ethyl-(methoxymethyl)-dimethylazanium |
InChI |
InChI=1S/C6H16NO/c1-5-7(2,3)6-8-4/h5-6H2,1-4H3/q+1 |
InChI Key |
XPCZOMQISCICKH-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](C)(C)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Acetyloxy)ethyl]-5-cyano-1-ethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide](/img/structure/B14327890.png)
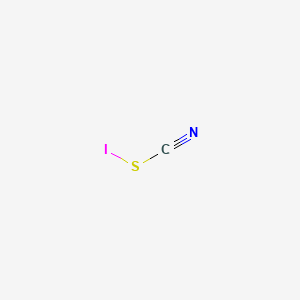
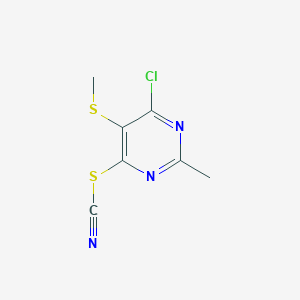
![4,4'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14327915.png)
![2-[(Prop-2-en-1-yl)sulfanyl]propanenitrile](/img/structure/B14327923.png)
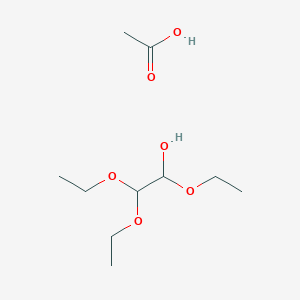
![2-Methyl-4-[(propan-2-yl)sulfanyl]but-1-ene](/img/structure/B14327937.png)
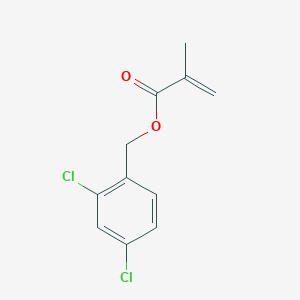
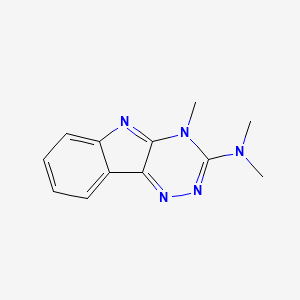

![Phenyl[4-(prop-1-en-2-yl)phenyl]methanone](/img/structure/B14327962.png)

![2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B14327968.png)
